
2,6-Dichloro-benzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-benzoyl fluoride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and has a strong odor. This compound is used in various fields of research, such as medicinal chemistry, biochemistry, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-benzoyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile. This covalent bond formation leads to the inhibition of enzyme activity and protein modification.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Dichloro-benzoyl fluoride depend on the specific application. In medicinal chemistry, this compound is used to create drugs that target specific enzymes. In biochemistry, it is used to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-Dichloro-benzoyl fluoride in lab experiments include its high reactivity and specificity for nucleophiles. This makes it a useful tool for studying enzyme inhibition and protein modification. However, the limitations include its strong odor and toxicity. This compound should be handled with care and proper safety precautions should be taken.
Direcciones Futuras
There are several future directions for the use of 2,6-Dichloro-benzoyl fluoride in scientific research. One direction is the development of new drugs that target specific enzymes. Another direction is the study of protein modification and its role in disease. Additionally, this compound can be used to create new compounds with specific properties for use in various fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2,6-Dichloro-benzoyl fluoride is a highly reactive and specific compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has a wide range of applications and is a useful tool for studying enzyme inhibition, protein modification, and organic synthesis.
Métodos De Síntesis
The synthesis of 2,6-Dichloro-benzoyl fluoride can be achieved through several methods. One of the most commonly used methods is the reaction of 2,6-dichlorobenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as pyridine. Another method involves the reaction of 2,6-dichlorobenzoyl chloride with potassium fluoride. This reaction takes place in the presence of a solvent, such as dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
2,6-Dichloro-benzoyl fluoride is used in various fields of scientific research. It is widely used in medicinal chemistry to synthesize new drugs. This compound is also used in biochemistry to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.
Propiedades
Número CAS |
195823-07-5 |
|---|---|
Nombre del producto |
2,6-Dichloro-benzoyl fluoride |
Fórmula molecular |
C7H3Cl2FO |
Peso molecular |
193 g/mol |
Nombre IUPAC |
2,6-dichlorobenzoyl fluoride |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
Clave InChI |
IBNUJVBCSKFVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |
Sinónimos |
Benzoyl fluoride, 2,6-dichloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



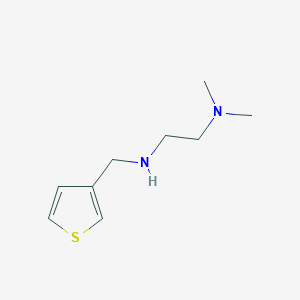
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
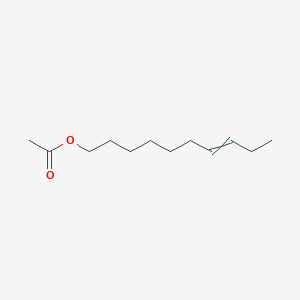

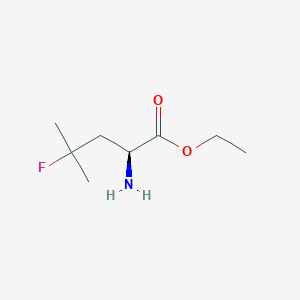
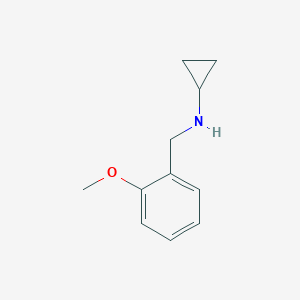
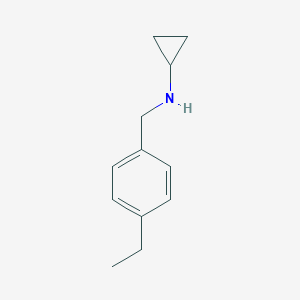
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
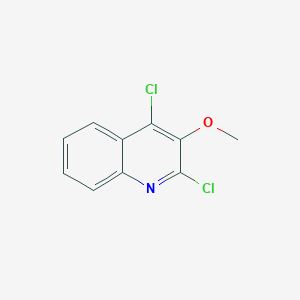
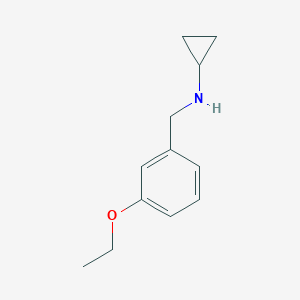

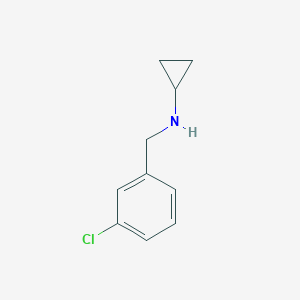

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)